
2-Methylcoronene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcoronene-1-carbaldehyde is an aromatic aldehyde compound derived from coronene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group and an aldehyde group attached to the coronene structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcoronene-1-carbaldehyde typically involves the functionalization of coronene. One common method is the Friedel-Crafts acylation reaction, where coronene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, alternative methods such as catalytic oxidation of methyl-substituted coronene derivatives may be explored for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylcoronene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 2-Methylcoronene-1-carboxylic acid.
Reduction: 2-Methylcoronene-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Methylcoronene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound for studying aromatic aldehyde reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-Methylcoronene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Coronene: The parent compound without the methyl and aldehyde groups.
2-Methylcoronene: Lacks the aldehyde group but has a similar methyl substitution.
1-Coronene-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness: 2-Methylcoronene-1-carbaldehyde is unique due to the combination of the methyl and aldehyde groups on the coronene structure
Eigenschaften
CAS-Nummer |
113382-83-5 |
|---|---|
Molekularformel |
C26H14O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-methylcoronene-1-carbaldehyde |
InChI |
InChI=1S/C26H14O/c1-13-18-10-8-16-6-4-14-2-3-15-5-7-17-9-11-19(20(13)12-27)26-24(17)22(15)21(14)23(16)25(18)26/h2-12H,1H3 |
InChI-Schlüssel |
OBJBCPGSYHGICS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C4C2=C5C(=C1C=O)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


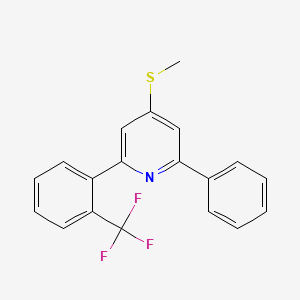


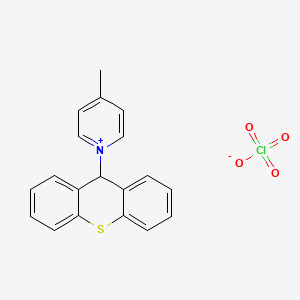
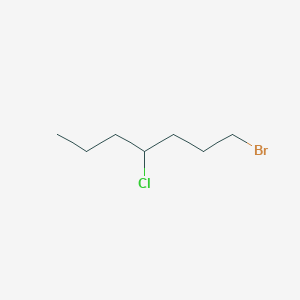
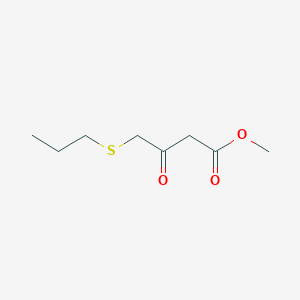

![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
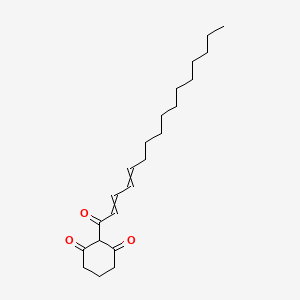
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
